REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:18][CH2:17][O:16][CH2:15][CH2:14]3)=[CH:9][C:8]=2[N+:19]([O-])=O)[CH2:3][CH2:2]1>CCOC(C)=O>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3[CH2:14][CH2:15][O:16][CH2:17][CH2:18]3)=[CH:9][C:8]=2[NH2:19])[CH2:3][CH2:2]1
|
Name
|
4-(4-morpholino-3-nitrophenyl)morpholine
|
Quantity
|
5600 mg
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
|
Name
|
stannous chloride, dihydrate
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 90 min
|
Duration
|
90 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=C(N)C=C(C=C1)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |